molecular formula C12H14O B14742840 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- CAS No. 1201-10-1

1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)-

Cat. No.: B14742840
CAS No.: 1201-10-1
M. Wt: 174.24 g/mol
InChI Key: ANPDCXWZMJIATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- is a complex organic compound with the molecular formula C12H14O and a molecular weight of 174.2390 . This compound is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms. It is part of the methanonaphthalene family, which is characterized by a fused ring structure.

Preparation Methods

The synthesis of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- involves several steps. One common method includes the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures . Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield fully saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets .

Comparison with Similar Compounds

Properties

CAS No.

1201-10-1

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-methyltricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-ol

InChI

InChI=1S/C12H14O/c1-7-2-3-8-9-4-5-10(12(9)13)11(8)6-7/h2-3,6,9-10,12-13H,4-5H2,1H3

InChI Key

ANPDCXWZMJIATJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3CCC2C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.